3-Cyano-4-(difluoromethyl)benzoic acid
Description
3-Cyano-4-(difluoromethyl)benzoic acid is a benzoic acid derivative featuring a cyano (-CN) group at the 3-position and a difluoromethyl (-CF₂H) group at the 4-position of the aromatic ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents:
Properties
IUPAC Name |
3-cyano-4-(difluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)7-2-1-5(9(13)14)3-6(7)4-12/h1-3,8H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGHQCJZKPSYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the halogen exchange reaction, where 2-chloro-4-nitrobenzoic acid is treated with a metal fluoride to form 2-fluoro-4-nitrobenzoic acid. This intermediate is then subjected to further reactions to introduce the cyano and difluoromethyl groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Cyano-4-(difluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyano-4-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano and difluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
Comparison of Yields :
*Theoretical yield based on analogous reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Cyano-4-(difluoromethyl)benzoic acid, and what reaction conditions are critical for optimizing yield?
- Methodology :
- Step 1 : Start with a nitro-substituted benzoic acid derivative. Nitration of 4-nitrobenzoic acid introduces a nitro group at the 3-position, followed by reduction to an amino group .
- Step 2 : Convert the amino group to a cyano group via a Sandmeyer reaction (diazotization with NaNO₂/HCl, followed by treatment with CuCN) .
- Step 3 : Introduce the difluoromethyl group via electrophilic substitution using ClCF₂H or similar reagents under catalysis (e.g., FeCl₃) in anhydrous conditions .
- Optimization : Control temperature (<0°C during diazotization; 60–80°C for fluorination) and stoichiometric ratios (e.g., excess CuCN for cyanation) to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad ~δ 12–13 ppm). The difluoromethyl group (CF₂H) shows splitting patterns due to coupling with fluorine (²J~50 Hz) .
- FT-IR : Confirm cyano group (C≡N stretch ~2220 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680 cm⁻¹) .
- LC-MS : Use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) for purity analysis. ESI-MS in negative mode detects [M-H]⁻ ions .
Q. What are the common chemical transformations of the cyano and difluoromethyl groups in this compound?
- Reactivity :
- Cyano Group : Hydrolysis to amides (H₂SO₄/H₂O) or reduction to amines (LiAlH₄). Nucleophilic substitution with Grignard reagents forms ketones .
- Difluoromethyl Group : Resistant to oxidation but can undergo radical-mediated C-F bond activation. Fluorine atoms participate in hydrogen bonding, influencing solubility and bioactivity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Protocols :
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential HF release during degradation .
- Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the introduction of cyano and difluoromethyl groups in benzoic acid derivatives?
- Strategies :
- Directed Ortho-Metalation : Use directing groups (e.g., COOH) to control nitration/fluorination positions. Steric effects from the methyl group in intermediates can bias substitution patterns .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic aromatic substitution sites by analyzing Fukui indices and charge distribution .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should control experiments be designed?
- Assay Design :
- Enzyme Inhibition : Test against COX-2 or kinases using fluorogenic substrates. Include positive controls (e.g., celecoxib for COX-2) and solvent controls (DMSO ≤0.1%) .
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells. Normalize results to cell count and validate with lactate dehydrogenase (LDH) release assays .
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?
- Methods :
- Molecular Docking : AutoDock Vina or Glide to model interactions with protein active sites (e.g., COX-2 PDB: 3LN1). Prioritize fluorine-mediated hydrophobic contacts and hydrogen bonds with the carboxylic acid .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How do pH and solvent systems influence the stability of this compound, and what degradation products are commonly observed?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
